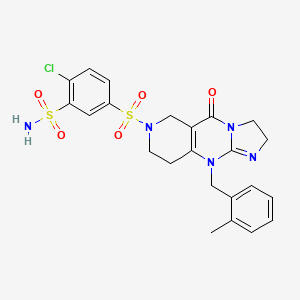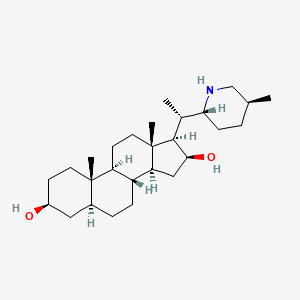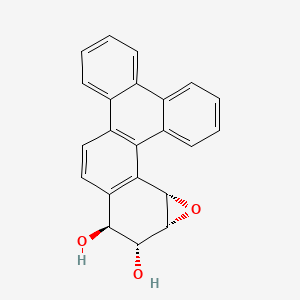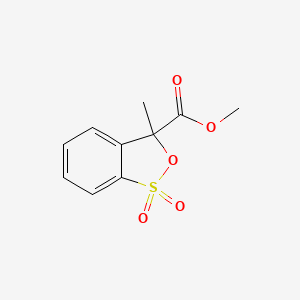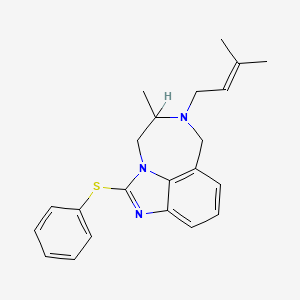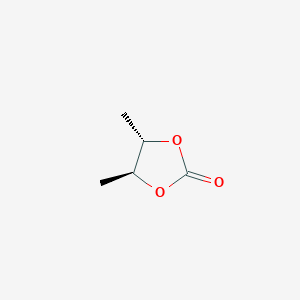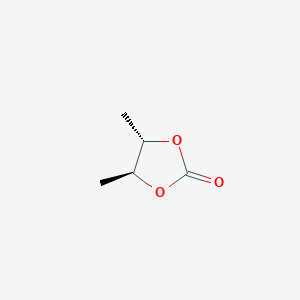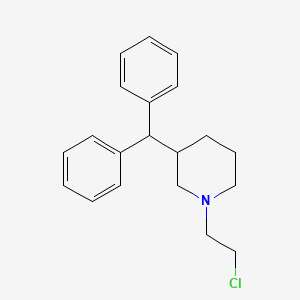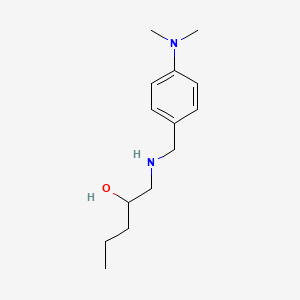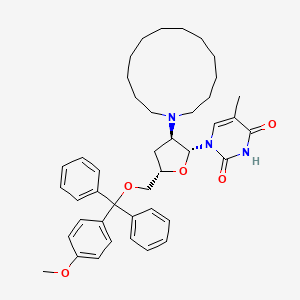
1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate is a chemical compound known for its diverse applications in scientific research and industry It is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a carbamate group bonded to two phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrolidine with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated carbamate groups.
Substitution: Substituted products with new functional groups replacing the carbamate.
Applications De Recherche Scientifique
1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate can be compared with other carbamate derivatives:
This compound vs. This compound tosylate: The tosylate salt form has different solubility and stability properties.
This compound vs. This compound fumarate: The fumarate salt form may exhibit different pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
- 1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate tosylate
- This compound fumarate
These comparisons highlight the unique properties and potential advantages of this compound in various applications.
Propriétés
Numéro CAS |
739-62-8 |
|---|---|
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(1-methylpyrrolidin-3-yl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C18H20N2O2/c1-19-13-12-17(14-19)22-18(21)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3 |
Clé InChI |
FHJHJYBFXRHWSS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


